molecular formula C18H20N2O2 B5726358 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5726358
M. Wt: 296.4 g/mol
InChI Key: GLPRBOXOLNQCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as MPBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzenecarboximidamide and has been shown to have significant effects on biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide may act as an inhibitor of specific enzymes such as MMPs and HDACs. MMPs are involved in the breakdown of extracellular matrix proteins and their inhibition can prevent cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and their inhibition can result in the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have significant effects on biochemical and physiological processes. It has been shown to inhibit the activity of specific enzymes such as MMPs and HDACs, resulting in the inhibition of cancer cell invasion and metastasis. 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is its potential as an anti-cancer agent. Its ability to inhibit the activity of specific enzymes such as MMPs and HDACs makes it a promising candidate for the treatment of cancer. Additionally, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anti-cancer agent. This could involve testing its efficacy in preclinical models of cancer and investigating its mechanism of action in more detail. Another direction is to investigate its potential as a treatment for inflammatory diseases. This could involve testing its efficacy in preclinical models of inflammation and investigating its anti-inflammatory mechanism of action. Additionally, further research could be conducted to improve the solubility of 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, making it easier to administer in vivo.

Synthesis Methods

The synthesis of 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 4-phenylbutanoyl chloride in the presence of a base catalyst. This reaction results in the formation of 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide as a white crystalline solid with a melting point of 152-154°C. The purity of 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on cellular processes such as cell proliferation, migration, and apoptosis. 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of specific enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). These enzymes play important roles in cancer progression and 4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been suggested as a potential anti-cancer agent.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-10-12-16(13-11-14)18(19)20-22-17(21)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPRBOXOLNQCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

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